molecular formula C9H19N3O B1415173 trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine CAS No. 1212384-71-8

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine

Cat. No.: B1415173
CAS No.: 1212384-71-8
M. Wt: 185.27 g/mol
InChI Key: OJANKABONAWVQQ-IUCAKERBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine typically involves the reaction of 4-methylpiperazine with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new chemical entities and materials .

Biology: In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases or as a precursor for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is unique due to its combination of the piperazine and tetrahydrofuran rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .

Properties

IUPAC Name

(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJANKABONAWVQQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Reactant of Route 2
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Reactant of Route 3
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Reactant of Route 4
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Reactant of Route 5
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Reactant of Route 6
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine

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